molecular formula C18H13BrClNO2 B1372389 6-Bromo-2-(2-ethoxyphenyl)quinoline-4-carbonyl chloride CAS No. 1160253-09-7

6-Bromo-2-(2-ethoxyphenyl)quinoline-4-carbonyl chloride

Cat. No.: B1372389
CAS No.: 1160253-09-7
M. Wt: 390.7 g/mol
InChI Key: ZFIAPLNJOOGSQV-UHFFFAOYSA-N
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Description

6-Bromo-2-(2-ethoxyphenyl)quinoline-4-carbonyl chloride is a halogenated quinoline derivative featuring a reactive carbonyl chloride group at position 4, a bromine atom at position 6, and a 2-ethoxyphenyl substituent at position 2 of the quinoline core. Its molecular formula is estimated as C₁₈H₁₃BrClNO₂, with a molecular weight of approximately 384.1 g/mol (based on analogous compounds) .

This compound serves as a key intermediate in organic synthesis, particularly for constructing amides or esters via nucleophilic substitution reactions.

Properties

IUPAC Name

6-bromo-2-(2-ethoxyphenyl)quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrClNO2/c1-2-23-17-6-4-3-5-12(17)16-10-14(18(20)22)13-9-11(19)7-8-15(13)21-16/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFIAPLNJOOGSQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601205334
Record name 6-Bromo-2-(2-ethoxyphenyl)-4-quinolinecarbonyl chloride
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URL https://comptox.epa.gov/dashboard/DTXSID601205334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160253-09-7
Record name 6-Bromo-2-(2-ethoxyphenyl)-4-quinolinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160253-09-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-2-(2-ethoxyphenyl)-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601205334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights critical differences between 6-Bromo-2-(2-ethoxyphenyl)quinoline-4-carbonyl chloride and structurally related quinoline derivatives:

Compound Name Substituent (Position 2) Molecular Weight (g/mol) Key Properties/Applications Reference
This compound 2-ethoxyphenyl ~384.1 Reactive intermediate; electron-donating ethoxy group enhances solubility
6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carbonyl chloride 3,4-dimethylphenyl 374.66 Lipophilic; IRRITANT hazard; used in drug synthesis
6-Bromo-2-(4-ethylphenyl)quinoline-4-carbonyl chloride 4-ethylphenyl ~369.6 (estimated) Proteomics research; less polar than ethoxy analog
6-Bromo-2-(pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride pyridin-4-yl 384.05 High purity (≥97%); pharmaceutical applications
6-Bromo-2-(4-bromophenyl)quinoline-4-carboxylic acid 4-bromophenyl 407.06 Carboxylic acid group; requires activation for derivatization

Key Findings

Reactivity : The carbonyl chloride group in the target compound enables direct formation of amides or esters, unlike carboxylic acid derivatives (e.g., ), which require additional activation steps .

Electronic Effects: The 2-ethoxyphenyl group’s electron-donating nature stabilizes the quinoline ring via resonance, contrasting with electron-withdrawing groups (e.g., trifluoromethyl in ’s D7), which reduce reactivity .

Solubility: The ethoxy group improves solubility in polar solvents (e.g., DMF, ethanol) compared to alkyl-substituted analogs (e.g., 4-ethylphenyl in ) .

Biological Activity : While cytotoxic data are unavailable for the target compound, structurally similar derivatives (e.g., ’s 7a and 8b) show moderate activity against cancer cell lines (IC₅₀: 43.7–52.6 µg/mL) .

Research Implications

  • Drug Development : The reactive carbonyl chloride group positions this compound as a versatile precursor for anticancer or antimicrobial agents, akin to hydroxamate derivatives in .
  • Material Science: Its electronic profile suits applications in optoelectronic materials, leveraging quinoline’s inherent fluorescence properties.

Biological Activity

6-Bromo-2-(2-ethoxyphenyl)quinoline-4-carbonyl chloride is a synthetic compound belonging to the quinoline class, known for its diverse biological activities. Its unique structure, characterized by a bromine atom and an ethoxyphenyl substituent, contributes to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic uses.

Chemical Structure and Properties

The molecular formula of this compound is C18H14BrClNO2C_{18}H_{14}BrClNO_2, with a molecular weight of approximately 390.66 g/mol. The presence of the carbonyl chloride group enhances its reactivity, allowing it to interact with various biological targets.

The biological activity of this compound primarily involves its ability to form covalent bonds with nucleophilic sites on proteins. This interaction can inhibit specific enzymes or receptors, leading to various biological effects. For instance, studies have shown that compounds with similar structures exhibit inhibitory activity against Mycobacterium tuberculosis (M. tb), suggesting that this compound may also possess anti-tubercular properties .

Antimicrobial Activity

Research indicates that quinoline derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted its effectiveness against both replicating and non-replicating strains of M. tb, showcasing minimum inhibitory concentrations (MICs) comparable to established anti-tubercular drugs .

CompoundActivityMIC (µg/mL)
This compoundAnti-M. tb62.57
6-Chloro derivativeAnti-M. tb31.28
Iodo derivativeAnti-M. tb>100

Cardioprotective Effects

In addition to antimicrobial activity, this compound has been investigated for cardioprotective effects in cellular models exposed to doxorubicin (DOX)-induced toxicity. The results indicated that certain derivatives significantly improved cell viability in H9c2 cardiomyocytes by reducing oxidative stress and apoptosis associated with DOX treatment .

CompoundCell Viability (%)IC50 (µM)
6-Bromo derivative87.5 ± 4.3>40
Control (untreated)100-

Case Studies

  • Antitubercular Activity : A comprehensive study tested various halogenated quinoline derivatives against M. tb and found that modifications at the C-6 position significantly influenced their inhibitory potency. The introduction of bromine at this position was linked to enhanced activity against both replicating and non-replicating bacteria .
  • Cardioprotection : In a model assessing cardiotoxicity from DOX, compounds similar to this compound were shown to mitigate oxidative damage effectively, suggesting potential applications in heart disease management .

Q & A

Q. What are the standard synthetic routes for preparing 6-Bromo-2-(2-ethoxyphenyl)quinoline-4-carbonyl chloride, and how can reaction conditions be optimized for yield?

The compound is typically synthesized via a two-step process: (1) preparation of the carboxylic acid precursor (e.g., 6-bromo-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid) through Friedländer or Pfitzinger condensation, and (2) conversion to the acyl chloride using oxalyl chloride (1–2 eq) in anhydrous dichloromethane (DCM) at 0–5°C, catalyzed by a catalytic amount of DMF. Reaction optimization includes strict moisture control, inert atmospheres, and monitoring via TLC or HPLC. Yield improvements (>85%) are achieved by refluxing the acid precursor with thionyl chloride (SOCl₂) as an alternative .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should be prioritized?

  • NMR (¹H/¹³C): Assign signals for the quinoline core (e.g., H-3 and H-5 protons near δ 8.5–9.0 ppm) and the ethoxyphenyl group (δ 1.4 ppm for CH₃, δ 4.0 ppm for OCH₂) .
  • Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
  • IR Spectroscopy: Validate the carbonyl chloride stretch (~1780–1820 cm⁻¹) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Use glove boxes or fume hoods to avoid inhalation of volatile reagents (e.g., oxalyl chloride). Store the compound at 0–6°C under inert gas (Ar/N₂) to prevent hydrolysis. Emergency protocols should include neutralization of spills with sodium bicarbonate and immediate rinsing of exposed skin with water .

Advanced Research Questions

Q. How can conflicting data between NMR and mass spectrometry (e.g., unexpected adducts or impurities) be systematically resolved?

  • Purity Assessment: Use preparative HPLC to isolate the target compound and re-analyze.
  • X-ray Crystallography: Resolve structural ambiguities by growing single crystals (e.g., from DCM/hexane) to confirm substituent positions and bond angles .
  • Advanced NMR Techniques: Employ 2D experiments (COSY, HSQC) to assign overlapping signals, particularly in the quinoline and ethoxyphenyl regions .

Q. What mechanistic insights explain side reactions during synthesis, such as dehalogenation or ester formation?

  • Dehalogenation: Trace moisture or protic solvents (e.g., residual ethanol) may reduce Br to H via radical pathways. Monitor reaction progress under strictly anhydrous conditions .
  • Ester Formation: Competing nucleophilic attack by alcohols (e.g., ethanol in DCM) on the acyl chloride intermediate can occur. Use molecular sieves or switch to aprotic solvents like THF .

Q. What strategies optimize the reactivity of the carbonyl chloride group in cross-coupling reactions (e.g., amidation or nucleophilic substitution)?

  • Catalysis: Employ Pd(PPh₃)₄ or CuI for Ullmann-type couplings with amines, ensuring stoichiometric base (e.g., Et₃N) to scavenge HCl .
  • Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may require lower temperatures (−20°C) to prevent decomposition .

Q. How do steric and electronic effects of the 2-ethoxyphenyl substituent influence crystallographic packing and solubility?

  • Crystal Packing: The ethoxy group’s bulkiness disrupts π-π stacking in the quinoline core, leading to monoclinic or triclinic crystal systems (e.g., P21/n space group) .
  • Solubility: Enhanced lipophilicity from the ethoxyphenyl group improves solubility in chlorinated solvents but reduces aqueous stability. Co-solvents (e.g., DCM:MeOH, 9:1) are recommended for reactivity studies .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational (DFT) and experimental (X-ray) bond-length data for the quinoline ring?

  • Basis Set Calibration: Use higher-level DFT methods (e.g., B3LYP/6-311+G(d,p)) to account for electron correlation in the bromine-substituted ring.
  • Thermal Motion Artifacts: Refine X-ray data with anisotropic displacement parameters to distinguish true bond-length variations from crystallographic disorder .

Q. What experimental controls validate the absence of regioisomers in the final product?

  • NOESY NMR: Detect spatial proximity between the ethoxyphenyl group and quinoline H-3 to confirm substitution at the 2-position.
  • Isotopic Labeling: Synthesize ¹³C-labeled analogues to track coupling efficiency at the 4-carbonyl position .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Bromo-2-(2-ethoxyphenyl)quinoline-4-carbonyl chloride
Reactant of Route 2
Reactant of Route 2
6-Bromo-2-(2-ethoxyphenyl)quinoline-4-carbonyl chloride

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